REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([O:10][CH3:11])=[C:5]([CH3:12])[C:4]=1[CH3:13].[Br:14]Br>C(O)(=O)C>[Br:14][C:8]1[C:7]([CH3:9])=[C:6]([O:10][CH3:11])[C:5]([CH3:12])=[C:4]([CH3:13])[C:3]=1[O:2][CH3:1]
|
Name
|
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=C1)C)OC)C)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for an additional hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The cloudy solution was filtered
|
Type
|
WASH
|
Details
|
the solids washed 2×200 mL H2O
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The product was azeotroped twice from toluene
|
Type
|
CUSTOM
|
Details
|
to remove residual acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=C1C)OC)C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |